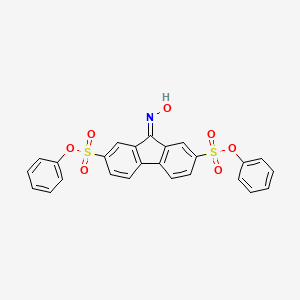
diphenyl 9-(hydroxyimino)-9H-fluorene-2,7-disulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of 9-Hydroxyimino-9H-fluorene-2,7-disulfonic acid diphenyl ester typically involves multiple steps, including the introduction of sulfonic acid groups and the formation of the diphenyl ester. The specific synthetic routes and reaction conditions can vary, but they generally involve the following steps:
Nitration: Introduction of nitro groups to the fluorene structure.
Reduction: Conversion of nitro groups to amino groups.
Sulfonation: Introduction of sulfonic acid groups.
Esterification: Formation of the diphenyl ester.
Chemical Reactions Analysis
9-Hydroxyimino-9H-fluorene-2,7-disulfonic acid diphenyl ester undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo electrophilic and nucleophilic substitution reactions, depending on the reagents and conditions used.
Common reagents and conditions for these reactions include acidic or basic environments, specific catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reaction pathway and conditions.
Scientific Research Applications
9-Hydroxyimino-9H-fluorene-2,7-disulfonic acid diphenyl ester has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Industry: Utilized in the development of specialized materials and chemical processes.
Mechanism of Action
The mechanism of action of 9-Hydroxyimino-9H-fluorene-2,7-disulfonic acid diphenyl ester involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to undergo various chemical reactions, which can alter its structure and reactivity. The exact molecular targets and pathways involved are not well-characterized, but they likely include interactions with enzymes and other biomolecules .
Comparison with Similar Compounds
9-Hydroxyimino-9H-fluorene-2,7-disulfonic acid diphenyl ester can be compared with other similar compounds, such as:
9-Hydroxyimino-4,5-dinitro-9H-fluorene-2,7-disulfonic acid diphenyl ester: Differing by the presence of additional nitro groups.
9-Oxo-9H-fluorene-2,7-disulfonic acid diphenyl ester: Differing by the presence of an oxo group instead of the hydroxyimino group.
9H-Fluorene-2,7-disulfonic acid diphenyl ester: Lacking the hydroxyimino group.
These compounds share similar structural features but differ in their functional groups, which can significantly impact their chemical reactivity and applications.
Properties
Molecular Formula |
C25H17NO7S2 |
|---|---|
Molecular Weight |
507.5 g/mol |
IUPAC Name |
diphenyl 9-hydroxyiminofluorene-2,7-disulfonate |
InChI |
InChI=1S/C25H17NO7S2/c27-26-25-23-15-19(34(28,29)32-17-7-3-1-4-8-17)11-13-21(23)22-14-12-20(16-24(22)25)35(30,31)33-18-9-5-2-6-10-18/h1-16,27H |
InChI Key |
ZFMVMGYSOMQCNU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)OS(=O)(=O)C2=CC3=C(C=C2)C4=C(C3=NO)C=C(C=C4)S(=O)(=O)OC5=CC=CC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















